![molecular formula C16H16N2O6 B4927395 N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B4927395.png)
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with methoxy and nitro functional groups attached to a phenyl ring, and a methoxyphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route could involve the nitration of 2-methoxyphenylamine to introduce the nitro group, followed by acylation to form the acetamide. The final step might involve the etherification with 3-methoxyphenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, or strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the methoxy groups could yield aldehydes or acids.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the nitro group, which could affect its reactivity and applications.
N-(2-nitrophenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the methoxy group, potentially altering its chemical properties and biological activity.
N-(2-methoxy-5-nitrophenyl)-2-phenoxyacetamide: Lacks the methoxy group on the phenoxy ring, which could influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide makes it unique, as these functional groups can significantly influence its chemical behavior and potential applications. The combination of these groups may enhance its reactivity in certain chemical reactions or its interaction with biological targets.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-12-4-3-5-13(9-12)24-10-16(19)17-14-8-11(18(20)21)6-7-15(14)23-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRSFBJNQVFXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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